[2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine
CAS No.: 1145680-28-9
Cat. No.: VC3349676
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol
* For research use only. Not for human or veterinary use.
![[2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine - 1145680-28-9](/images/structure/VC3349676.png)
Specification
CAS No. | 1145680-28-9 |
---|---|
Molecular Formula | C13H19NO2 |
Molecular Weight | 221.29 g/mol |
IUPAC Name | (2-cyclopentyloxy-3-methoxyphenyl)methanamine |
Standard InChI | InChI=1S/C13H19NO2/c1-15-12-8-4-5-10(9-14)13(12)16-11-6-2-3-7-11/h4-5,8,11H,2-3,6-7,9,14H2,1H3 |
Standard InChI Key | JCPWWJQXMDKTAO-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1OC2CCCC2)CN |
Canonical SMILES | COC1=CC=CC(=C1OC2CCCC2)CN |
Introduction
Structural Characteristics
[2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine is an organic compound characterized by its unique structure, which includes a cyclopentyloxy group and a methoxy group attached to a phenyl ring. The compound has the following structural properties:
Basic Identification
The compound is formally identified with the systematic name (2-cyclopentyloxy-3-methoxyphenyl)methanamine . It has been assigned the CAS number 1145680-28-9 and appears as a liquid at room temperature.
Molecular Properties
The molecular formula of [2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine is C₁₃H₁₉NO₂ . This translates to a molecular weight of approximately 221.3 g/mol. The compound's structure can be represented in various chemical notation systems:
Notation Type | Representation |
---|---|
SMILES | COC1=CC=CC(=C1OC2CCCC2)CN |
InChI | InChI=1S/C13H19NO2/c1-15-12-8-4-5-10(9-14)13(12)16-11-6-2-3-7-11/h4-5,8,11H,2-3,6-7,9,14H2,1H3 |
InChIKey | JCPWWJQXMDKTAO-UHFFFAOYSA-N |
Structural Features
The compound contains several key structural features:
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A phenyl ring as the core structure
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A cyclopentyloxy group attached at the 2-position of the phenyl ring
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A methoxy group at the 3-position of the phenyl ring
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A methanamine (CH₂NH₂) group at an adjacent position
Physical Properties
Limited information is available on the physical properties of this specific compound, but based on its structure, it likely exhibits:
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Moderate solubility in organic solvents due to the presence of both polar and non-polar groups
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Potential for hydrogen bonding through the amine group
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Weak basic properties due to the primary amine functionality
Chemical Behavior and Reactivity
The chemical behavior of [2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine is influenced by its functional groups, particularly the primary amine, methoxy, and cyclopentyloxy groups.
Predicted Cross-Sectional Data
Mass spectrometry studies provide predicted collision cross-section (CCS) values for various adducts of the compound:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 222.14887 | 151.3 |
[M+Na]⁺ | 244.13081 | 161.7 |
[M+NH₄]⁺ | 239.17541 | 159.8 |
[M+K]⁺ | 260.10475 | 157.0 |
[M-H]⁻ | 220.13431 | 155.2 |
[M+Na-2H]⁻ | 242.11626 | 157.4 |
[M]⁺ | 221.14104 | 153.7 |
[M]⁻ | 221.14214 | 153.7 |
These values are particularly useful for analytical identification and characterization of the compound using mass spectrometry techniques.
Reaction Type | Conditions | Key Reagents |
---|---|---|
Reductive amination | 20-60°C in dichloroethane | Sodium tris(acetoxy)borohydride, acetic acid |
Derivative formation | 50°C, overnight stirring | Sodium triacetoxyl-borohydride in DCE with HOAc |
These conditions could potentially be modified for the synthesis of [2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine or its precursors.
Related Compounds
Several compounds share structural similarities with [2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine, providing context for understanding its properties and potential applications.
Structural Analogs
The following compounds are structural analogs with similar functional groups:
Compound Name | CAS Number | Structural Features |
---|---|---|
[3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine | 151450-18-9 | Similar cyclopentyloxy and methoxy groups but different substitution pattern on the phenyl ring |
[4-(Cyclopentyloxy)-3-methoxyphenyl]methanamine hydrochloride | N/A | Contains hydrochloride salt form; similar functional groups |
[3-(4-Methoxyphenyl)propanoyl chloride] | N/A | Different core structure but shares methoxy functionality |
Benzaldehyde Derivatives
Several benzaldehyde derivatives with similar substitution patterns have been documented:
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4-(Cyclopentyloxy)-3-ethoxybenzaldehyde (CAS: 524732-38-5)
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4-(Cyclopentyloxy)-3-methoxybenzaldehyde (CAS: 197573-17-4)
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3-(Cyclopentyloxy)benzaldehyde (CAS: 273722-75-1)
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4-(Sec-butoxy)-3-methoxybenzaldehyde (CAS: 722489-38-5)
These compounds could potentially serve as precursors for the synthesis of [2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine through appropriate chemical transformations.
Analytical Identification
The identification and characterization of [2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine can be achieved through various analytical techniques.
Spectroscopic Methods
Several spectroscopic methods are likely useful for analyzing this compound:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass Spectrometry for molecular weight determination and fragmentation pattern analysis
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Infrared Spectroscopy for functional group identification
Chromatographic Analysis
Chromatographic techniques that would be suitable for purification and analysis include:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC), particularly when coupled with Mass Spectrometry
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Thin-Layer Chromatography (TLC) for reaction monitoring and purity assessment
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